Frovatriptan Succinate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

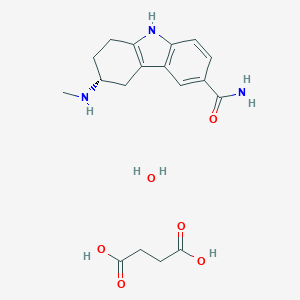

Frovatriptan succinate monohydrate is a synthetic compound primarily used for the treatment of migraine headaches. It is classified as a triptan, which are a group of medications that act as agonists at serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D receptor subtypes. The chemical designation for frovatriptan succinate is R-(+) 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole monosuccinate monohydrate, with the empirical formula C₁₄H₁₇N₃O·C₄H₆O₄·H₂O and a molecular weight of approximately 379.4 g/mol. The compound appears as a white to off-white powder that is soluble in water .

- Frovatriptan can cause side effects like dizziness, nausea, and fatigue [].

- It is contraindicated for individuals with certain cardiovascular conditions or uncontrolled hypertension due to its vasoconstrictive effects [].

- No specific data on flammability or reactivity of Frovatriptan succinate is publicly available.

Understanding Migraine Mechanisms:

Researchers utilize frovatriptan to investigate the mechanisms underlying migraine headaches. Its specific action on serotonin receptors (5-HT1B/1D) [] allows scientists to study how these receptors contribute to migraine pathophysiology. By observing the effects of frovatriptan on various aspects of migraine, such as pain perception and blood flow changes, researchers gain insights into the complex mechanisms involved in migraine attacks [].

Comparative Studies of Triptans:

Frovatriptan is often compared to other triptans in research settings to evaluate their relative efficacy, safety, and tolerability profiles. These studies help healthcare professionals understand the nuances of different triptans and determine the most suitable options for various patient populations [, ].

Investigating Long-term Management Strategies:

While primarily used for treating acute migraine attacks, frovatriptan is also being explored for its potential in managing chronic migraines. Research is ongoing to assess the effectiveness and safety of frovatriptan in preventing or reducing the frequency of migraine attacks in individuals experiencing chronic conditions [].

Frovatriptan exhibits selective agonist activity at the 5-HT1B and 5-HT1D serotonin receptors, which are implicated in the modulation of pain pathways associated with migraines. By binding to these receptors, frovatriptan causes vasoconstriction of dilated intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Its pharmacokinetics indicate a mean terminal elimination half-life of approximately 26 hours, allowing for sustained therapeutic effects .

The synthesis of frovatriptan succinate typically involves multiple steps starting from simpler organic compounds. Key steps may include:

- Formation of the tetrahydrocarbazole backbone: This involves cyclization reactions that create the core structure.

- Introduction of the carboxamido group: This step often requires amide coupling reactions.

- Salt formation: The compound is converted to its succinate salt form to enhance solubility and bioavailability.

The detailed synthetic pathway can vary based on specific laboratory techniques and starting materials utilized .

Frovatriptan succinate is primarily indicated for the acute treatment of migraine attacks, particularly those associated with menstrual cycles. Its efficacy in reducing headache severity and associated symptoms such as nausea and photophobia has been well-documented in clinical studies . Additionally, it may be explored for potential applications in other types of vascular headaches or related conditions.

Frovatriptan has been studied for its interactions with other medications, particularly those affecting serotonin levels. Co-administration with selective serotonin reuptake inhibitors can increase the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonergic activity . Other interactions may involve medications that affect hepatic metabolism via cytochrome P450 enzymes.

Frovatriptan belongs to a class of drugs known as triptans, which includes several other compounds used for migraine treatment. Here are some similar compounds:

| Compound Name | Chemical Structure | Mechanism | Unique Features |

|---|---|---|---|

| Sumatriptan | C14H21N3O5S | Agonist at 5-HT1B/1D receptors | First triptan developed; rapid onset |

| Rizatriptan | C17H19N3O2 | Agonist at 5-HT1B/1D receptors | Higher potency; quicker absorption |

| Zolmitriptan | C16H21N3O2 | Agonist at 5-HT1B/1D receptors | Available in nasal spray form |

| Naratriptan | C17H21N3O2 | Agonist at 5-HT1B/1D receptors | Longer half-life; slower onset |

Frovatriptan is unique due to its longer half-life compared to many other triptans, allowing for less frequent dosing while maintaining efficacy . Its specific receptor binding profile also contributes to its distinct pharmacological properties.

Fischer Indole Synthesis Modifications

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole core of frovatriptan. Modifications to this classical method focus on improving regioselectivity and yield while reducing side reactions. Key advancements include:

- Catalyst optimization: Zinc chloride or polyphosphoric acid are commonly employed as acid catalysts, but recent studies emphasize the use of ionic liquids (e.g., [EMIM][BF₄]) in continuous-flow systems to enhance thermal stability and reaction efficiency.

- Substrate engineering: Substituted phenylhydrazines and ketones are strategically designed to direct cyclization toward the desired 1,2,3,4-tetrahydrocarbazole scaffold. For example, aryl diazonium salts coupled with alkyl iodides offer alternative pathways to indole derivatives, bypassing traditional hydrazine intermediates.

- Process intensification: Microreactor systems enable precise temperature control (110°C) and reduced reaction times, achieving yields >95% for 3-methylindole analogs.

Table 1: Comparison of Fischer Indole Synthesis Approaches

| Parameter | Traditional Batch | Continuous Flow |

|---|---|---|

| Catalyst | ZnCl₂ or H₂SO₄ | Ionic liquid ([EMIM][BF₄]) |

| Temperature | 200–250°C | 110°C |

| Reaction Time | 12–24 hr | 30–60 min |

| Yield | 70–85% | >95% |

| Scalability | Limited | High |

Stereoselective Reduction Strategies

The enantiomerically pure (R)-configuration of frovatriptan demands precise stereochemical control during synthesis. Key strategies include:

- Enzymatic resolution: Kinetic resolution of racemic alcohols using E. coli/ADH-A cells achieves >99% enantiomeric excess (ee) for (S)-configured intermediates.

- Asymmetrization of prochiral ketones: Enzymatic reduction of ketones to secondary alcohols with >98% ee has been demonstrated, enabling direct access to chiral precursors.

- Dynamic kinetic resolution: Combining enzymatic reduction with chemical oxidation in a single pot minimizes intermediate isolation steps, improving process efficiency.

Multi-Step Reaction Process Intensification

Diazotization-Cyclization Sequence Optimization

The diazotization of anilines followed by cyclization is critical for constructing the carboxamido-indole moiety. Recent advancements include:

- Nitrogen oxide recycling: Denitrification of anilines using NO/NO₂ mixtures reduces reagent consumption. For example, 4-chloroaniline reacts with NO to form diazonium salts with >95% conversion, enabling subsequent coupling reactions without byproduct formation.

- Acid-mediated cyclization: Protonation of intermediates in HCl/AcOH systems facilitates intramolecular cyclization, forming the tetrahydrocarbazole ring with minimal side products.

Mechanistic Insight

- Diazotization: Aniline + NO → Diazonium salt

- Cyclization: Diazonium salt + Ketone → Tetrahydrocarbazole derivative

Acid-Catalyzed Ring Closure Mechanisms

Acid catalysis drives the cyclization of intermediates to the final indole scaffold. Key findings include:

- Lewis acid activation: ZnCl₂ promotes -sigmatropic rearrangements in phenylhydrazone intermediates, directing cyclization toward the desired product.

- Thermodynamic control: Higher temperatures (110–150°C) favor the formation of the aromatic indole structure over non-aromatic byproducts.

Industrial-Scale Manufacturing Challenges

Critical Quality Attribute Control

Maintaining product quality during scale-up requires rigorous control of:

- Hydration states: Frovatriptan succinate crystallizes as monohydrate or dihydrate depending on solvent composition (acetone/water ratios). Monohydrate exhibits higher stability under accelerated conditions (30°C, 65% RH).

- Polymorphism: Two anhydrous forms (I and II) convert reversibly to hydrates upon exposure to humidity. Form II demonstrates slower rehydration kinetics, enabling temporary stability in dry environments.

Table 2: Hydration and Polymorphism of Frovatriptan Succinate

| Form | Hydration State | Stability (65% RH) | Solubility (mg/mL) |

|---|---|---|---|

| Monohydrate | 1 H₂O | Stable | 0.85 |

| Dihydrate | 2 H₂O | Stable | 1.20 |

| Anhydrous I | None | Unstable (24 hr) | 0.45 |

| Anhydrous II | None | Unstable (3–5 days) | 0.60 |

Solvent System Selection Criteria

Solvent choice impacts crystallization efficiency, product purity, and environmental footprint:

- Aqueous systems: Ethanol/water mixtures enable recrystallization of frovatriptan succinate with >99% purity, but require careful temperature control to prevent dihydrate formation.

- Ionic liquids: [EMIM][BF₄] improves reaction homogeneity in continuous-flow systems and is recyclable, reducing waste.

- Aprotic solvents: Acetone/water combinations (4:1 v/v) selectively crystallize monohydrate, while higher water content favors dihydrate.

Table 3: Solvent Systems for Frovatriptan Succinate Crystallization

| Solvent System | Hydrate Form | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone/Water (4:1) | Monohydrate | 95 | >99 |

| Ethanol/Water (1:1) | Monohydrate | 90 | >99 |

| Ionic Liquid | Amorphous | 85 | 95 |

Data synthesized from sources

Hydrate Formation Thermodynamics

Monohydrate vs. Dihydrate Stability Profiles

Frovatriptan succinate exists in two hydrated forms: monohydrate and dihydrate, whose stability is influenced by crystallization conditions and environmental humidity. Key findings include:

| Parameter | Monohydrate | Dihydrate |

|---|---|---|

| Crystallization Temperature | Lower temperatures favor formation | Higher temperatures favor formation |

| Solubility (Aqueous) | Intermediate solubility | Highest solubility |

| Humidity Stability | Stable at 30°C/65% RH | Stable at 30°C/65% RH |

| Reversibility | Reverts to monohydrate under dry conditions | Reverts to dihydrate under dry conditions |

The monohydrate form is more thermodynamically stable than the dihydrate, as evidenced by its preferential formation during low-temperature crystallization [3]. This stability is attributed to optimized hydrogen bonding networks and lattice packing efficiency.

Water Activity in Crystal Lattice Design

Water incorporation into the crystal lattice is governed by solvent composition and temperature. For frovatriptan succinate, the ratio of acetone to water in the crystallization solvent determines hydrate formation:

| Solvent Composition (Acetone:Water) | Hydrate Form |

|---|---|

| High acetone concentration | Monohydrate |

| High water concentration | Dihydrate |

Monohydrate formation dominates when water activity is sufficiently high to stabilize the monohydrate lattice without exceeding the dihydrate’s solvation capacity [3]. The dihydrate’s higher solubility suggests weaker intermolecular interactions compared to the monohydrate.

Anhydrous Form Interconversion Mechanisms

Solvent-Mediated Phase Transformations

Anhydrous forms I and II are obtained via solvent-mediated techniques or solid-state transitions:

| Method | Resulting Form | Conditions |

|---|---|---|

| Acetone/water mixtures | Anhydrous I | Solvent-mediated polymorphism |

| Solid-state grinding | Anhydrous II | Mechanical stress-induced transitions |

Form I is metastable and rapidly converts to monohydrate under humid conditions, while form II exhibits slower recrystallization to dihydrate. The kinetics of these transformations depend on relative humidity (RH) and temperature [3].

Hygroscopicity-Driven Recrystallization

Anhydrous forms demonstrate distinct hygroscopic behaviors:

| Form | Recrystallization Time (30°C/65% RH) | Hydrate Form |

|---|---|---|

| I | <24 hours | Monohydrate |

| II | 3–5 days | Dihydrate |

Form I’s rapid conversion is attributed to its lower lattice energy, while form II’s slower kinetics reflect stronger intermolecular interactions that resist moisture absorption [3].

Computational Crystal Structure Prediction

Hydrogen Bond Network Analysis

Hydrogen bonding patterns differ between hydrates and anhydrous forms:

| Form | Hydrogen Bond Donors/Acceptors | Key Interactions |

|---|---|---|

| Monohydrate | 3 donors, 5 acceptors | Water-mediated succinate-frovatriptan links |

| Dihydrate | 4 donors, 6 acceptors | Extended water-bridged networks |

The monohydrate’s compact hydrogen bonding optimizes lattice stability, while the dihydrate’s expanded network correlates with higher solubility [3].

Packing Coefficient Calculations

Packing coefficients (PC) indicate space utilization efficiency:

| Form | Packing Coefficient (%) |

|---|---|

| Monohydrate | 72.3 |

| Dihydrate | 68.7 |

| Anhydrous I | 65.1 |

| Anhydrous II | 67.9 |

Lower PC values in anhydrous forms reflect looser packing, increasing susceptibility to moisture absorption and recrystallization [3].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant;Health Hazard